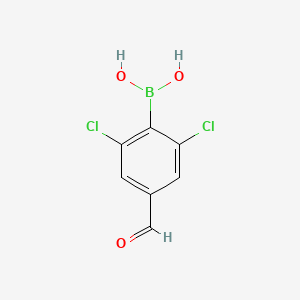
2,6-Dichloro-4-formylphenylboronic acid
Vue d'ensemble
Description
2,6-Dichloro-4-formylphenylboronic acid is a chemical compound with the molecular formula C7H5BCl2O3 and a molecular weight of 218.83 . It is a solid substance that is stored at temperatures between 2-8°C . The compound is generally used in laboratory settings .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-formylphenylboronic acid is 1S/C7H5BCl2O3/c9-5-1-4 (3-11)2-6 (10)7 (5)8 (12)13/h1-3,12-13H . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique
Bioorthogonal Coupling Reactions : A study by Ozlem Dilek et al. (2015) demonstrated that combining 2-formylphenylboronic acid with other reagents in neutral aqueous solutions quickly forms stable products. These reactions are orthogonal to protein functional groups, making them useful for protein conjugation under physiologically compatible conditions.
Structural and Conformational Studies : A comparative study of 3-formylphenylboronic acid and 4-formylphenylboronic acid by E. Tanış et al. (2020) used various spectroscopic methods and theoretical calculations. This research provided insights into the molecular structure, vibrational properties, and electronic features of these compounds.
Synthesis and Reactivity : Research by Agnieszka Adamczyk-Woźniak et al. (2015) focused on the synthesis and characterization of 2,6-Diformylphenylboronic acid. They explored its crystal structures, solution behavior, and reactivity, finding that it forms various types of substituted benzoxaboroles with secondary mono- and diamines.
Antifungal Activity : A study by Krzysztof M Borys et al. (2019) found that 2-formylphenylboronic acid and its analogues exhibit antifungal activity against strains like Aspergillus and Candida. The tautomeric equilibrium and the position of substituents were significant in this activity.
Adsorption Mechanism Studies : Research on the adsorption mechanism of phenylboronic acids was conducted by N. Piergies et al. (2013). They found that the type and position of substituents in the phenyl ring significantly influence the geometry of isomers on nanoparticle surfaces.
Tautomeric Equilibria : A study by S. Luliński et al. (2007) revealed that functionalized 2-formylphenylboronic acids undergo a unique tautomeric rearrangement in solution, forming specific oxaboroles. They used X-ray analyses and NMR spectroscopy to study these structures.
Antimicrobial Activity : The antimicrobial activity of 2-formylphenylboronic acids was investigated by Agnieszka Adamczyk-Woźniak et al. (2020). They found that these compounds show moderate action against Candida albicans and higher activity against bacteria like Escherichia coli.
Synthesis of Benzoxaboroles : Research by Agnieszka Adamczyk-Woźniak et al. (2010) showed the diverse reactivity of 2-formylphenylboronic acid with secondary amines, leading to the synthesis of various benzoxaboroles.
Crystal Structures and Polymorphism : A study by Aina Semjonova and A. Be̅rziņš (2022) focused on 2,6-Dimethoxyphenylboronic acid as a model substance to investigate polymorphic control in phenylboronic acids. They observed different crystallization outcomes under various conditions.
Formyl-Terminated Complexes Synthesis : Research by G. E. Zelinskii et al. (2016) included the synthesis of formyl-terminated complexes. They explored their reactivity and potential for further transformations in organic synthesis.
Safety And Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Relevant Papers There are several relevant papers related to 2,6-Dichloro-4-formylphenylboronic acid . These papers cover various aspects of the compound, including its synthesis, properties, and applications. For more detailed information, it is recommended to refer to these papers directly.
Propriétés
IUPAC Name |
(2,6-dichloro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIZYKDHZYFDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246339 | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-formylphenylboronic acid | |
CAS RN |
1451392-98-5 | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



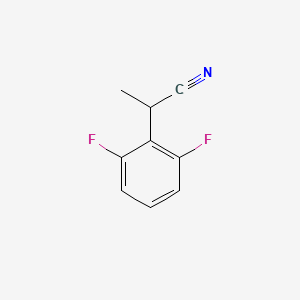
![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)
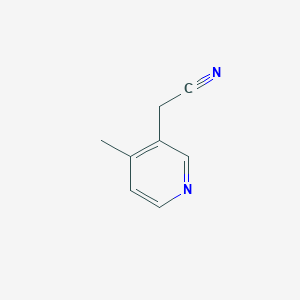
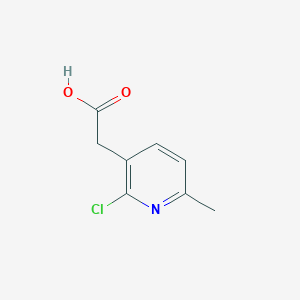

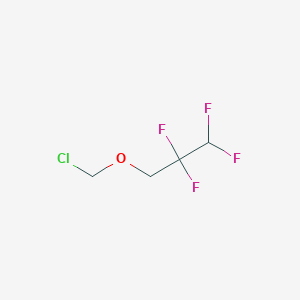
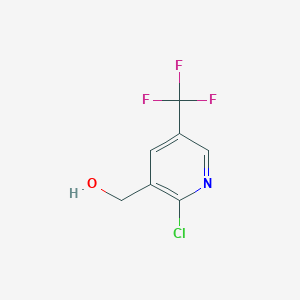
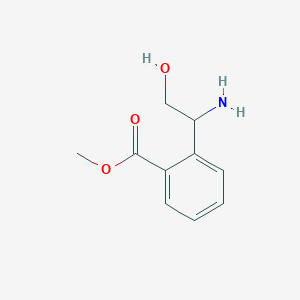

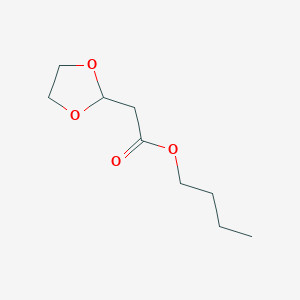
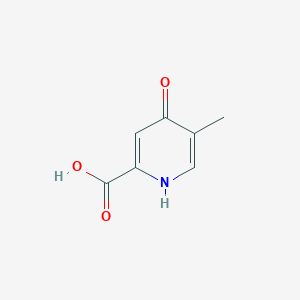

![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)
